molecular formula C12H14N4S B10905181 3-(ethylsulfanyl)-N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine

3-(ethylsulfanyl)-N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B10905181
M. Wt: 246.33 g/mol
InChI Key: JJOLGIXVTKPUIF-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]AMINE: is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, an ethylsulfanyl group, and a methyleneamine linkage to a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]AMINE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction using an ethylthiol reagent.

    Formation of the Methyleneamine Linkage: The methyleneamine linkage is formed by reacting the triazole derivative with an aldehyde or ketone in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]AMINE: undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The methyleneamine linkage can be reduced to form secondary amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Secondary amines.

    Substitution: Triazole derivatives with various functional groups.

Scientific Research Applications

N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]AMINE: has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand the mechanisms of action of triazole derivatives and their interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The ethylsulfanyl group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes.

Comparison with Similar Compounds

N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]AMINE: can be compared with other triazole derivatives, such as:

    Fluconazole: An antifungal agent with a triazole ring, but with different substituents that confer specific antifungal activity.

    Voriconazole: Another antifungal triazole derivative with a broader spectrum of activity.

    Triazolam: A triazole-containing benzodiazepine used as a sedative and anxiolytic.

The uniqueness of N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]AMINE lies in its specific combination of functional groups, which may confer distinct biological activities and physicochemical properties compared to other triazole derivatives.

Properties

Molecular Formula

C12H14N4S

Molecular Weight

246.33 g/mol

IUPAC Name

(E)-N-(3-ethylsulfanyl-1,2,4-triazol-4-yl)-1-(4-methylphenyl)methanimine

InChI

InChI=1S/C12H14N4S/c1-3-17-12-15-13-9-16(12)14-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b14-8+

InChI Key

JJOLGIXVTKPUIF-RIYZIHGNSA-N

Isomeric SMILES

CCSC1=NN=CN1/N=C/C2=CC=C(C=C2)C

Canonical SMILES

CCSC1=NN=CN1N=CC2=CC=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.